tert-Butyl (R)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Chiral building block Asymmetric synthesis Enantiomeric purity

tert-Butyl (R)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS 2740593-04-6) is a single-enantiomer (3R‑configuration) pyrrolidine derivative bearing an N‑Boc protecting group and a 4‑iodopyrazole substituent at the 3‑position of the pyrrolidine ring. The molecule has a molecular weight of 363.19 g·mol⁻¹, formula C₁₂H₁₈IN₃O₂, a defined atom stereocenter count of 1, computed XLogP3 of 1.9, and topological polar surface area of 47.4 Ų.

Molecular Formula C12H18IN3O2
Molecular Weight 363.19 g/mol
Cat. No. B8237228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (R)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Molecular FormulaC12H18IN3O2
Molecular Weight363.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)I
InChIInChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3/t10-/m1/s1
InChIKeyAVKYPEJADQPLFE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (R)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate — Chiral Pyrrolidine-Iodopyrazole Building Block Baseline Characterization


tert-Butyl (R)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS 2740593-04-6) is a single-enantiomer (3R‑configuration) pyrrolidine derivative bearing an N‑Boc protecting group and a 4‑iodopyrazole substituent at the 3‑position of the pyrrolidine ring [1]. The molecule has a molecular weight of 363.19 g·mol⁻¹, formula C₁₂H₁₈IN₃O₂, a defined atom stereocenter count of 1, computed XLogP3 of 1.9, and topological polar surface area of 47.4 Ų [1]. Its primary role is as a protected chiral amine building block for medicinal chemistry and drug discovery programs, where the iodine atom serves as a synthetic handle for palladium‑catalyzed cross‑coupling reactions and the Boc group enables orthogonal deprotection strategies [1].

Why Generic Substitution Fails for tert-Butyl (R)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate in Synthesis‑Driven Procurement


Simple replacement of this compound with the (S)‑enantiomer, the racemate, the des‑iodo or bromo/chloro analogs, or the piperidine homolog without careful evaluation risks undermining downstream stereochemical outcomes, cross‑coupling efficiency, and deprotection orthogonality. The (R)‑configuration at the pyrrolidine 3‑position directly governs the 3D presentation of the pyrazole moiety in target molecules, making a stereochemical swap consequential for target‑binding geometry [1]. Halogen identity (I vs Br vs Cl) alters both the intrinsic reactivity in palladium‑mediated transformations and the propensity for undesired dehalogenation side reactions, as documented in systematic Suzuki–Miyaura studies on halogenated pyrazoles [2]. The pyrrolidine core (five‑membered ring) cannot be exchanged for the six‑membered piperidine analog without altering conformational preferences and pharmacokinetic properties of derived drug candidates [1]. The Boc group, essential for orthogonal protection during multi‑step synthesis, distinguishes this protected intermediate from the corresponding free amine hydrochloride salt [1]. The quantitative evidence below examines each of these differentiation axes.

Quantitative Differentiation Evidence for tert-Butyl (R)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate vs. Closest Analogs


Stereochemical Purity: (R)-Enantiomer vs. (S)-Enantiomer and Racemate

The (R)-enantiomer is supplied with a defined atom stereocenter count of 1 (InChI stereodescriptor /t10-/m1/s1) and is commercially available at 95–98% purity [1]. The (S)-enantiomer (CAS 1454687-19-4) is independently available but has a distinct optical rotation and potentially divergent biological recognition if incorporated into final drug candidates . The racemate (CAS not separately registered as a distinct entity) lacks stereochemical definition entirely. For applications requiring a pure (R)-configured pyrrolidine, substitution with the racemate introduces 50% of the undesired (S)-isomer, effectively halving the molar concentration of the active stereoisomer in any derived compound and necessitating chiral separation downstream [1].

Chiral building block Asymmetric synthesis Enantiomeric purity

Halogen Bonding Propensity: 4‑Iodopyrazole vs. 4‑Bromopyrazole Substituent

The 4‑iodopyrazole motif in the target compound provides significantly stronger halogen‑bond donor capacity than the 4‑bromopyrazole analog. Rotational spectroscopy and ab initio calculations demonstrate that 4‑iodopyrazole forms halogen bonds with strength broadly comparable to CH₃X and CF₃X systems, owing to the higher polarizability and larger σ‑hole of the iodine atom relative to bromine [1]. In fragment‑based screening campaigns, both 4‑bromopyrazole and 4‑iodopyrazole have been described as promiscuous “magic bullet” fragments for biochemical structure determination [1]. However, the iodine substituent's superior polarizability translates to stronger and more directional halogen‑bonding interactions with protein backbone carbonyls and other Lewis bases, a distinction that directly affects hit rates in fragment screens and binding thermodynamics [1].

Halogen bonding Fragment-based drug design Structural biology

Suzuki–Miyaura Cross‑Coupling Reactivity: Iodopyrazole vs. Bromo/Chloropyrazole Analogs

In a systematic head‑to‑head comparison of halogenated aminopyrazoles in Suzuki–Miyaura cross‑coupling, chloro and bromo derivatives were found to be superior to iodopyrazoles, owing to a reduced propensity for undesired dehalogenation (proto‑deiodination) [1]. This finding has direct practical implications for users of the target compound: while the C–I bond offers the highest intrinsic oxidative addition rate, it also carries heightened susceptibility to competing dehalogenation under standard Suzuki conditions. Users must therefore optimize catalyst/ligand systems (e.g., employing bulky, electron‑rich phosphine ligands to suppress β‑hydride elimination pathways that lead to dehalogenation) when employing the iodo derivative [1]. The bromo analog (CAS 1201657-89-7) presents a more balanced reactivity profile — moderate oxidative addition rate with lower dehalogenation — while the chloro analog offers the slowest coupling but highest resistance to dehalogenation [1].

Cross-coupling C–C bond formation Dehalogenation side reaction

Core Ring‑Size Differentiation: Pyrrolidine vs. Piperidine Iodopyrazole Building Blocks

The target compound features a five‑membered pyrrolidine ring, distinguishing it from the analogous six‑membered piperidine building block tert‑butyl 4‑(4‑iodo‑1H‑pyrazol‑1‑yl)piperidine‑1‑carboxylate (CAS 877399-73-0), which is a documented intermediate in crizotinib synthesis [1][2]. The pyrrolidine core adopts a distinct puckered conformation with different N‑substituent geometry compared to the piperidine chair. This ring‑size difference translates into altered dihedral angles between the pyrazole and the amine‑bearing ring, directly affecting the spatial presentation of the iodopyrazole moiety in target molecules [1]. In c‑Met kinase inhibitor programs, the piperidine‑linked 4‑iodopyrazole has been validated as a key pharmacophoric element; the pyrrolidine variant offers a scaffold‑hopping opportunity with potentially differentiated selectivity and pharmacokinetic profiles [2]. The computed XLogP3 of 1.9 for the pyrrolidine compound [1] vs. the piperidine analog (estimated XLogP3 ≈ 2.2 based on increased CH₂ count) suggests slightly lower lipophilicity for the pyrrolidine scaffold.

Scaffold hopping Conformational analysis c‑Met inhibitors

Orthogonal Protection Strategy: N‑Boc vs. Free Amine vs. Alternative Protecting Groups

The tert‑butoxycarbonyl (Boc) group on the pyrrolidine nitrogen provides acid‑labile protection that is orthogonal to the base‑stable, hydrogenolysis‑labile Cbz (benzyloxycarbonyl) group and the base‑labile Fmoc (9‑fluorenylmethoxycarbonyl) group [1]. Compared to the corresponding free amine hydrochloride salt (CAS 2828444-26-2 for the (R)‑enantiomer), the Boc‑protected form prevents undesired nucleophilic side reactions during cross‑coupling at the iodine position and allows for selective deprotection with TFA or HCl/dioxane at a late synthetic stage [1]. The Boc group also enhances the compound's solubility in organic solvents and its chromatographic behavior relative to the free amine, facilitating purification of intermediates [1]. Commercial availability of the Boc‑protected form at 95–98% purity from multiple vendors makes it the preferred entry point for multi‑step synthesis compared to in‑house Boc protection of the free amine, which introduces an additional reaction step with associated yield loss.

Protecting group strategy Orthogonal deprotection Solid‑phase synthesis

Supply Chain Availability and Purity: Multi‑Vendor Benchmarking vs. Single‑Source Analogs

The (R)‑iodo‑Boc‑pyrrolidine compound is available from multiple independent suppliers at competitive purity levels (95% from Combi‑Blocks, 98% from AKSci and CymitQuimica/Fluorochem) . The (S)‑enantiomer (CAS 1454687-19-4) is also multi‑source , while the bromo analog tert‑butyl 3‑(4‑bromo‑1H‑pyrazol‑1‑yl)pyrrolidine‑1‑carboxylate (CAS 1201657-89-7) and the piperidine analog (CAS 877399-73-0) are each available from fewer vendors . Multi‑vendor availability reduces the risk of single‑source supply disruption and enables competitive pricing. The compound's storage condition (2–8 °C, protected from light, dry) is consistent across suppliers, and the compound is classified as non‑hazardous for transport , simplifying international shipping logistics relative to certain reactive intermediates.

Chemical procurement Supply chain resilience Quality assurance

Optimal Application Scenarios for tert-Butyl (R)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate


Fragment‑Based Drug Discovery Leveraging Halogen Bonding

The 4‑iodopyrazole substituent in this building block serves as a superior halogen‑bond donor for fragment‑based screening campaigns targeting proteins with accessible backbone carbonyls or carboxylate side chains in the binding pocket. Rotational spectroscopy data confirm that 4‑iodopyrazole forms halogen bonds of strength comparable to CH₃X and CF₃X systems, exceeding the bonding capacity of 4‑bromopyrazole due to the iodine atom's higher polarizability [1]. Incorporating this building block into fragment libraries enables the exploration of halogen‑bond‑driven binding interactions that are not achievable with bromo or chloro analogs.

Chiral Pyrrolidine‑Containing Kinase Inhibitor Scaffold Hopping

For medicinal chemistry programs targeting kinases such as c‑Met, ALK, or RIP1 that have validated piperidine‑based 4‑iodopyrazole pharmacophores, this pyrrolidine building block offers a scaffold‑hopping strategy to modulate conformational preference, lipophilicity (XLogP3 1.9 vs. an estimated ~2.2 for the piperidine analog [2]), and potentially selectivity. The defined (R)‑stereochemistry ensures consistent spatial presentation of the pyrazole moiety in SAR studies, distinguishing it from the racemate or opposite enantiomer [2].

Late‑Stage Diversification via Cross‑Coupling in Multi‑Step Synthesis

The iodine atom at the pyrazole 4‑position is a reactive handle for palladium‑catalyzed Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings, enabling late‑stage diversification of advanced intermediates. Users should note the documented higher dehalogenation propensity of iodopyrazoles relative to bromo/chloro analogs under standard Suzuki conditions [3], necessitating optimization of catalyst/ligand systems. The orthogonal Boc group permits selective deprotection (TFA or HCl/dioxane) after cross‑coupling without affecting the newly installed aryl/heteroaryl substituent, making this compound well‑suited for convergent synthetic strategies [2].

Academic and Industrial Chemical Library Synthesis

With multi‑vendor commercial availability at 95–98% purity and non‑hazardous transport classification , this compound is suitable for both academic laboratory‑scale library synthesis and industrial kilogram‑scale procurement for lead optimization programs. The broad supplier base reduces single‑source risk and supports competitive pricing . The compound's defined physicochemical properties (MW 363.19, TPSA 47.4 Ų, XLogP3 1.9) place it within favorable drug‑like property space for building block selection in fragment‑growing or lead‑optimization campaigns [2].

Quote Request

Request a Quote for tert-Butyl (R)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.